molecular formula C25H20F3N3O5S B2900133 5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid CAS No. 941898-48-2

5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid

Cat. No.: B2900133
CAS No.: 941898-48-2
M. Wt: 531.51
InChI Key: PHJIQNPLMHFLDM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene and pyridazine ring system. Key structural features include:

  • Position 3: A 4-(trifluoromethyl)phenyl group, which imparts electron-withdrawing properties and enhances metabolic stability.
  • Position 1: A carboxylic acid group, enabling hydrogen bonding and ionic interactions.

Properties

IUPAC Name

5-[(4-butoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O5S/c1-2-3-12-36-17-10-4-14(5-11-17)21(32)29-22-19-18(13-37-22)20(24(34)35)30-31(23(19)33)16-8-6-15(7-9-16)25(26,27)28/h4-11,13H,2-3,12H2,1H3,(H,29,32)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJIQNPLMHFLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid typically involves multi-step organic reactions. The starting materials usually include 4-butoxyaniline and 4-(trifluoromethyl)benzaldehyde. The process may involve:

  • Condensation Reaction: : Combining 4-butoxyaniline and 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form an intermediate Schiff base.

  • Cyclization: : Using cyclization agents, such as acetic anhydride, to close the ring structure, forming the thienopyridazine core.

  • Amidation: : Introducing the carboxylic acid group through amidation reactions involving suitable reagents like isocyanates.

Industrial Production Methods

In an industrial setting, large-scale synthesis can be optimized using continuous flow reactions to ensure better yield and purity. Catalysts may be employed to increase the reaction rate and selectivity, while maintaining optimal temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridazine core, using agents like potassium permanganate.

  • Reduction: : Reduction reactions may target the carbonyl groups, using reagents such as sodium borohydride.

  • Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substituting agents: Halogens, nitrating mixtures.

Major Products

  • Oxidation: : Forms hydroxyl derivatives.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Results in halogenated or nitro derivatives.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis, particularly in developing new pharmaceuticals and agrochemicals due to its functional groups and ring structure.

Biology and Medicine

In biological research, it acts as a potential inhibitor of enzymes and receptors, aiding in the study of metabolic pathways. Its unique structure is exploited in medicinal chemistry for the development of drugs targeting specific molecular pathways.

Industry

Its properties make it useful in the creation of materials with specific chemical resistances and mechanical properties, particularly in polymers and resins.

Mechanism of Action

The mechanism involves interaction with specific molecular targets, such as enzyme active sites or receptor binding domains. The presence of the trifluoromethyl group often enhances binding affinity and specificity, leading to more potent biological activity. The compound's effectiveness is due to its ability to interfere with key molecular pathways essential for cellular processes.

Comparison with Similar Compounds

Substituent Effects at Position 5

The 5-(4-butoxybenzamido) group distinguishes the target compound from analogs with simpler substituents. For example:

  • Compound 38: Features a 5-amino group instead. The amino group increases polarity but reduces lipophilicity compared to the butoxybenzamido moiety. This substitution may reduce cell membrane permeability but enhance solubility in aqueous environments .
  • Compound 42/43 : Replace the carboxylic acid at position 1 with carboxamide groups. These derivatives likely exhibit improved bioavailability due to reduced ionization but weaker target binding compared to the carboxylic acid .

Substituent Effects at Position 3

The 4-(trifluoromethyl)phenyl group at position 3 is critical for stability and binding:

  • Compound 37: Contains a 4-chlorophenyl group.
  • Compound 39 : Uses a 4-(trifluoromethoxy)phenyl group. While similar in lipophilicity, the trifluoromethoxy group may introduce steric hindrance compared to the compact trifluoromethyl substituent .

Core Structural Variations

  • Quinolinecarboxylic Acids (): These compounds share a carboxylic acid group but differ in their core structure (quinoline vs. thienopyridazine).
  • Pyridazinecarboxylic Acids (): Compounds like clofencet (2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid) highlight the importance of substituent positioning. The target compound’s fused thiophene ring likely enhances rigidity and π-stacking capabilities compared to non-fused pyridazines .

Table 1: Structural and Functional Comparison

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Inferences
Target Compound 4-(trifluoromethyl)phenyl 4-butoxybenzamido High lipophilicity, potential for enhanced target binding
Compound 38 () 4-(trifluoromethyl)phenyl Amino Higher polarity, reduced bioavailability
Compound 37 () 4-chlorophenyl Amino Lower metabolic stability vs. CF₃ group
Clofencet () 4-chlorophenyl Ethyl Non-fused pyridazine core; reduced rigidity

Q & A

Q. What are the key steps in synthesizing 5-(4-butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)thieno[3,4-d]pyridazine-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves:
  • Cyclization : Formation of the thieno[3,4-d]pyridazine core via condensation of thiophene derivatives with hydrazines under reflux (e.g., ethanol, 80°C) .
  • Amidation : Introduction of the 4-butoxybenzamido group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .
    Optimization includes adjusting solvent polarity, temperature, and catalyst loading. For example, trifluoromethylphenyl substitution requires inert atmospheres (N₂) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the singlet at δ 7.21 ppm (1H) corresponds to the thieno-pyridazine proton, while aromatic protons of the trifluoromethylphenyl group appear as doublets at δ 7.76–7.86 ppm .
  • IR Spectroscopy : Peaks at ~1725 cm⁻¹ (carboxylic acid C=O) and ~1637 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or CF₃ groups) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations using fluorogenic substrates. Compare IC₅₀ values against structurally related inhibitors (e.g., tau aggregation inhibitors with pyridazine cores) .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity, and what computational tools can predict SAR?

  • Methodological Answer :
  • Substituent Effects : The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability, while the butoxybenzamido group modulates hydrogen bonding (e.g., tau fibril binding affinity in analogs increased by 10-fold vs. methoxy derivatives) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., amyloid-β). QSAR models (DRAGON descriptors) can predict activity cliffs for CF₃ vs. Cl/F substitutions .

Q. How can conflicting data on solubility and bioavailability be resolved for this compound?

  • Methodological Answer :
  • Solubility Enhancement : Test co-solvents (DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation) to improve aqueous solubility (>50 µg/mL target) .
  • Bioavailability Studies : Conduct pharmacokinetic profiling in rodents (IV vs. oral dosing). LC-MS/MS detects plasma concentrations; low oral bioavailability (<20%) may require prodrug strategies (e.g., esterification of the carboxylic acid) .

Q. What strategies address discrepancies in reported reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stirring rate). Pilot-scale reactions (1–10 L) may require slower reagent addition to control exothermic amidation steps .
  • Contamination Mitigation : ICP-MS analysis detects metal impurities (e.g., Pd from coupling reactions); implement scavenger resins (e.g., QuadraSil® MP) to improve yield consistency from 70% to 85% .

Data Analysis and Mechanistic Questions

Q. How can researchers elucidate the mechanism of action when in vitro and in vivo data conflict?

  • Methodological Answer :
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) to putative targets (e.g., kinases). Cross-validate with CRISPR knockouts; loss of activity in KO cells confirms target specificity .
  • Metabolite Profiling : UPLC-QTOF identifies active metabolites (e.g., hydrolyzed carboxylic acid) that may contribute to in vivo efficacy not observed in vitro .

Q. What analytical approaches resolve ambiguity in stereochemistry or regiochemistry for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (hexane/acetone). Compare experimental vs. computed (Mercury CSD) structures .
  • NOESY NMR : Detect through-space correlations (e.g., between amide protons and thieno-pyridazine ring) to confirm regiochemistry .

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